3-Chloro-5-fluoroanisole

Catalog No.
S609677
CAS No.
202925-08-4
M.F
C7H6ClFO
M. Wt
160.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-fluoroanisole

CAS Number

202925-08-4

Product Name

3-Chloro-5-fluoroanisole

IUPAC Name

1-chloro-3-fluoro-5-methoxybenzene

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

InChI

InChI=1S/C7H6ClFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3

InChI Key

XPZBNEWAZPZUHF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)Cl)F

Synonyms

3-chloro-5-fluoroanisole

Canonical SMILES

COC1=CC(=CC(=C1)Cl)F

3-Chloro-5-fluoroanisole is an organic compound with the chemical formula C₇H₆ClFO. It features a methoxy group (–OCH₃) attached to a benzene ring, which also bears chlorine and fluorine substituents at the 3- and 5-positions, respectively. This compound is characterized by its pale yellow liquid form and has a boiling point of approximately 189 °C. Its unique structure makes it a valuable intermediate in various chemical syntheses, particularly in pharmaceutical applications.

  • Substitution Reactions: It can undergo nucleophilic aromatic substitution, where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or alcohols .
  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents like lithium aluminum hydride are frequently used.
  • Coupling Reactions: It is utilized in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Research indicates that 3-Chloro-5-fluoroanisole exhibits notable biological activities, particularly as a building block for pharmaceuticals. Its derivatives have been studied for their potential antiviral properties, specifically targeting influenza viruses. Furthermore, it has shown promise in synthesizing compounds that act on glucocorticoid receptors, which are involved in inflammatory responses .

The synthesis of 3-Chloro-5-fluoroanisole can be achieved through various methods:

  • Halogenation and Methylation: A common synthetic route involves the halogenation of anisole followed by selective fluorination and chlorination. This process typically requires halogenating agents like chlorine and fluorine gases.
  • Industrial Production: In industrial settings, large-scale halogenation processes are employed to optimize yield and purity. Techniques such as continuous flow reactors help maintain consistent product quality.

3-Chloro-5-fluoroanisole is primarily utilized in:

  • Pharmaceutical Synthesis: It serves as an intermediate for various active pharmaceutical ingredients (APIs), particularly those targeting viral infections and inflammatory conditions .
  • Material Science: The compound is also explored in the development of advanced materials due to its unique chemical properties.

Studies on the interactions of 3-Chloro-5-fluoroanisole with other molecules reveal its potential as an electrophile in substitution reactions. Its reactivity profile allows it to participate effectively in coupling reactions facilitated by palladium catalysts, which enable the formation of complex organic structures .

Several compounds share structural similarities with 3-Chloro-5-fluoroanisole. Here are some notable examples:

Compound NameChemical FormulaUnique Features
3-FluoroanisoleC₇H₇FLacks chlorine; used as a simpler building block.
3,5-DifluoroanisoleC₇H₆F₂Contains two fluorine atoms; exhibits different reactivity.
4-Chloro-2-fluoroanisoleC₇H₆ClFSubstituents located at different positions; alters biological activity.
2-Chloro-4-fluoroanisoleC₇H₆ClFDifferent substitution pattern; may have unique pharmacological properties.

Uniqueness of 3-Chloro-5-Fluoroanisole

What sets 3-Chloro-5-fluoroanisole apart from these similar compounds is its specific combination of chlorine and fluorine substituents at the 3 and 5 positions relative to the methoxy group. This configuration enhances its reactivity in nucleophilic substitutions and coupling reactions, making it particularly valuable in pharmaceutical chemistry for developing targeted therapies against viral infections and inflammatory diseases .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-5-fluoroanisole

Dates

Modify: 2023-08-15

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